molecular formula C11H10BrNO2 B13207408 5-Bromo-6,7-dimethoxyisoquinoline

5-Bromo-6,7-dimethoxyisoquinoline

Cat. No.: B13207408
M. Wt: 268.11 g/mol
InChI Key: BEIIUJXKIYMVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6,7-dimethoxyisoquinoline ( 1306606-84-7) is a versatile brominated isoquinoline derivative with a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly for the development of novel therapeutic agents. The isoquinoline scaffold is recognized as a privileged structure in drug discovery due to its presence in numerous biologically active alkaloids and synthetic molecules . Specifically, 6,7-dimethoxyisoquinoline derivatives have been identified as key precursors in the synthesis of compounds that target the bacterial cell division protein FtsZ, an emerging target for combating multi-drug resistant bacteria . Research indicates that 3-phenyl-substituted 6,7-dimethoxyisoquinolinium derivatives exhibit potent antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . The bromine atom at the 5-position of this molecule provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki coupling, enabling the exploration of structure-activity relationships and the development of more potent analogs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C11H10BrNO2/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2/h3-6H,1-2H3

InChI Key

BEIIUJXKIYMVQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CN=CC2=C1)Br)OC

Origin of Product

United States

Preparation Methods

Preparation from 5,6-dimethoxy-1-indanone

3-Bromo-6,7-dimethoxyisoquinolin-1-one can be prepared from 5,6-dimethoxy-1-indanone as previously described in the literature.

Preparation from 5,8-dibromo-6,7-dimethoxyisoquinoline

(S)-2,3,9,10,11-pentamethoxyhomoprotoberberine can be obtained from 5,8-dibromo-6,7-dimethoxyisoquinoline with an overall yield of 23%, which is superior to the reported one (3.5% from tartaric acid).

Preparation from 6,7-dimethoxy-1-methylisoquinoline

6,7-Dimethoxyisoquinoline-1-carbaldehyde is obtained through the oxidation of 6,7-dimethoxy-1-methylisoquinoline using selenium dioxide in 1,4-dioxane at 95-100°C, followed by heating under reflux for 2 hours. The solution is then filtered, the solvent is removed, and the residue is dissolved in dichloromethane, washed with water, dried, and purified by column chromatography.

Derivatives of 6,7-dimethoxyisoquinoline

Various derivatives of 6,7-dimethoxyisoquinoline can be synthesized through Suzuki coupling reactions. For example, the triflate of 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline can undergo an initial Suzuki-coupling with 3-hydroxyphenylboronic acid to yield 6,7-dimethoxy-3-(3-hydroxyphenyl)-1-methylisoquinoline, which can then be converted to its triflate and subjected to a second Suzuki-coupling with 4-biphenylboronic acid or 4-t-butylphenylboronic acid.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-6,7-dimethoxyisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and alkaloids.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dimethoxyisoquinoline involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 5-bromo-6,7-dimethoxyisoquinoline and related compounds:

Compound Name Core Structure Substituents Key Reactivity/Bioactivity
This compound Isoquinoline Br (C5), OMe (C6, C7) Cross-coupling, diastereoselective synthesis
5-Bromo-8-nitroisoquinoline Isoquinoline Br (C5), NO₂ (C8) Grignard reactions, nitro reduction to amines
Palmaerone E Mellein Br (C5), OH (C6, C7), OMe (C8) Antimicrobial activity (MIC: 10–55 mg/mL)
6,7-Dimethoxyisoquinoline Isoquinoline OMe (C6, C7) FtsZ-targeting antibacterial agents
3-Acetyl-triazoloisoquinoline Triazolo-isoquinoline Acetyl (C3), OMe (C6, C7) Antibacterial activity via fused heterocycles

Biological Activity

5-Bromo-6,7-dimethoxyisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups attached to an isoquinoline core. This unique structure contributes to its biological activity and reactivity. The molecular formula is C11H10BrNO2C_{11}H_{10}BrNO_2.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
  • Binding Affinity : The presence of methoxy groups enhances solubility and binding affinity to specific receptors or enzymes, which can modulate signaling pathways critical for cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects. For instance:

  • Cytotoxicity : In vitro studies have shown significant cytotoxicity against various cancer cell lines. An example includes the HL-60 cell line, where the compound demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mechanism : It is believed to target bacterial proteins like FtsZ, which is crucial for bacterial cell division. Binding studies have shown that this compound can inhibit FtsZ assembly in bacteria such as Staphylococcus aureus, leading to reduced bacterial proliferation .

Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Mechanism of Action
AnticancerHL-605Inhibition of cell proliferation
AntimicrobialStaphylococcus aureusNot specifiedInhibition of FtsZ assembly
AntimicrobialVarious bacterial strainsVariesDisruption of bacterial cell division

Case Study: Anticancer Efficacy

In a study published in the Beilstein Journal of Organic Chemistry, researchers synthesized several derivatives of isoquinoline and tested their cytotoxic effects on cancer cells. The study highlighted that compounds with similar structures to this compound exhibited significant cytotoxicity, reinforcing the potential for developing new anticancer agents based on this scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.